
Muscimol
B1676869
2763-96-4
C4H6N2O2
114.1 g/mol
ZJQHPWUVQPJPQT-UHFFFAOYSA-N
5-(aminomethyl)-1,2-oxazol-3-one
Description |
Muscimol is a naturally occurring gamma-aminobutyric acid (GABA) agonist found in the Amanita muscaria mushroom. It is a psychoactive compound that has been used for centuries for its sedative, hypnotic, and hallucinogenic properties. Muscimol acts on the GABA receptors in the brain, causing a range of effects that have been studied extensively in scientific research. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for research on muscimol. |
Synthesis Method |
Muscimol is synthesized in a laboratory setting by combining two molecules: Muscimol and methyl isobutyl ketone (MIBK). The reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as methanol and yields muscimol as a white crystalline powder. |
Scientific Research Applications |
Muscimol has been used in scientific research for a variety of applications, both in vivo and in vitro. |
Mechanism of Action |
Muscimol is an agonist of the Muscimol receptors, the primary inhibitory neurotransmitter receptors in the brain. When muscimol binds to the Muscimol receptors, it causes a decrease in neuronal excitability, resulting in sedation, hypnosis, and analgesia. |
Biochemical and Physiological Effects |
Muscimol has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the activation of potassium channels, and the inhibition of calcium channels. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal axis, resulting in an increase in the release of cortisol. |
In vivo studies |
In vivo research involving muscimol has been conducted on a variety of animal models, including rats, mice, and cats. Studies have been conducted to investigate the effects of muscimol on behavior, learning and memory, and motor control. Muscimol has also been used to study the effects of Muscimolergic neurotransmission on the brain. |
In vitro studies |
In vitro research involving muscimol has been conducted in cell culture systems, including primary neuronal cultures, brain slices, and cell lines. Studies have been conducted to investigate the effects of muscimol on neuronal excitability, synaptic plasticity, and neurotransmitter release. |
Biological Activity |
Muscimol has been shown to have a wide range of biological activities, including sedative, hypnotic, and analgesic effects. It has also been shown to have anti-convulsant, anti-inflammatory, and anxiolytic effects. |
Advantages and Limitations for Lab Experiments |
The use of muscimol in laboratory experiments has a number of advantages, including its ability to cross the blood-brain barrier and its ability to target specific Muscimol receptors. However, it has a number of limitations, including its short duration of action and its potential to produce side effects. |
Pharmacodynamics |
The pharmacodynamics of muscimol are complex and not fully understood. It is thought to act primarily on the Muscimol receptors, resulting in a decrease in neuronal excitability. It is also thought to act on other receptors, including the glutamate and serotonin receptors. |
Future Directions | The potential of muscimol as a therapeutic agent is still being explored. Future research should focus on exploring its effects on a variety of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research should be conducted to explore the potential of muscimol as an analgesic and anti-inflammatory agent. Other potential future directions include exploring the effects of muscimol on the immune system, investigating its effects on learning and memory, and exploring its potential as an anti-addiction agent. |
CAS RN | 2763-96-4 |
Product Name | Muscimol |
Molecular Formula | C4H6N2O2 |
Molecular Weight | 114.1 g/mol |
IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one |
InChI | InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) |
InChI Key | ZJQHPWUVQPJPQT-UHFFFAOYSA-N |
SMILES | C1=C(ONC1=O)CN |
Canonical SMILES | C1=C(ON=C1[O-])C[NH3+] |
Appearance | Solid powder |
Color/Form | Crystals |
Melting Point |
347 °F decomposes (EPA, 1998) 175.0 °C 175 °C (decomposes) |
Other CAS RN | 2763-96-4 |
Physical Description | Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998) |
Pictograms | Acute Toxic |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | In water, 5.67X10+5 mg/L (est) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Agarin, Agarine, CCRIS 3720, HSDB 6036, Muscimol, Pantherin, Pantherine |
Vapor Pressure | 2.94X10-4 mm Hg at 25 °C (est) |
Origin of Product | United States |
The Merck Index, 12th Edition
Johnston GA (October 2014). "Muscimol as an ionotropic GABA receptor agonist". Neurochemical Research. 39 (10): 1942–1947. doi:10.1007/s11064-014-1245-y. PMID 24473816. S2CID 13364321.
Heiss JD, Walbridge S, Rene'Smith RN, Sato S, Oldfield EH, Lonser RR (August 2012). "174 Convection-Enhanced Delivery of Muscimol to the Epileptic FocusPreclinical and Clinical Research". Neurosurgery. 71 (2): E568. doi:10.1227/01.neu.0000417764.02569.dc. ISSN 0148-396X.
Benkherouf AY, Taina KR, Meera P, Aalto AJ, Li XG, Soini SL, et al. (April 2019). "Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors". Journal of Neurochemistry. 149 (1): 41–53. doi:10.1111/jnc.14646. PMC 6438731. PMID 30565258.
Chilton WS, Ott J (1976). "Toxic metabolites of Amanita pantherina, A. cothurnata, A. muscaria and other Amanita species". Lloydia. 39 (2–3): 150–157. PMID 985999.
Michelot D, Melendez-Howell LM (February 2003). "Amanita muscaria: chemistry, biology, toxicology, and ethnomycology". Mycological Research. 107 (Pt 2): 131–146. doi:10.1017/S0953756203007305. PMID 12747324.
Chilton WS (1978). "Chemistry and Mode of Action of Mushroom Toxins". In Rumack, BH, Salzman, E (eds.). Mushroom Poisoning: Diagnosis and Treatment. Palm Beach: CRC Press. pp. 87–124. ISBN 9780849351853.
Frølund B, Ebert B, Kristiansen U, Liljefors T, Krogsgaard-Larsen P (August 2002). "GABA(A) receptor ligands and their therapeutic potentials". Current Topics in Medicinal Chemistry. 2 (8): 817–832. doi:10.2174/1568026023393525. PMID 12171573.
Quirk K, Whiting PJ, Ragan CI, McKernan RM (August 1995). "Characterisation of delta-subunit containing GABAA receptors from rat brain". European Journal of Pharmacology. 290 (3): 175–181. doi:10.1016/0922-4106(95)00061-5. PMID 7589211.
Chandra D, Jia F, Liang J, Peng Z, Suryanarayanan A, Werner DF, et al. (October 2006). "GABAA receptor alpha 4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol". Proceedings of the National Academy of Sciences of the United States of America. 103 (41): 15230–15235. Bibcode:2006PNAS..10315230C. doi:10.1073/pnas.0604304103. PMC 1578762. PMID 17005728.
Benkherouf AY, Taina KR, Meera P, Aalto AJ, Li XG, Soini SL, et al. (April 2019). "Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors". Journal of Neurochemistry. 149 (1): 41–53. doi:10.1111/jnc.14646. PMC 6438731. PMID 30565258.
Woodward RM, Polenzani L, Miledi R (April 1993). "Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists". Molecular Pharmacology. 43 (4): 609–625. PMID 8386310.
"Erowid Psychoactive Amanitas Vault : Dosage". www.erowid.org. Retrieved 2018-04-05.
Cooper R (1979). A guide to British Psilocybin mushrooms (Rev ed.). London: Hassle Free Press. ISBN 9780861660049. OCLC 7605366.
Singh GP, Loona N (April 2013). "Zolpidem-induced Hallucinations: A Brief Case Report from the Indian Subcontinent". Indian Journal of Psychological Medicine. 35 (2): 212–213. doi:10.4103/0253-7176.116260. PMC 3775057. PMID 24049236.
Onda M, Fukushima H, Akagawa M (June 1964). "A Flycidal Constituent of Amanita pantherina (DC.) FR". Chemical & Pharmaceutical Bulletin. 12 (6): 751. doi:10.1248/cpb.12.751. PMID 14199180.
Takemoto T, Nakajima T, Yokobe T (December 1964). "[Structure of Ibotenic Acid ]". Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan (in Japanese). 84: 1232–3. PMID 14266560.
Eugster CH, Müller GF, Good R (June 1965). "[The active ingredients from Amanita muscaria: ibotenic acid and muscazone]". Tetrahedron Letters (23): 1813–1815. doi:10.1016/S0040-4039(00)90133-3. PMID 5891631.
Bowden K, Drysdale AC, Mogey GA (June 1965). "Constituents of Amanita muscaria". Nature. 206 (991): 1359–1360. Bibcode:1965Natur.206.1359B. doi:10.1038/2061359a0. PMID 5891274. S2CID 4178793.
Brehm L, Frydenvang K, Hansen LM, Norrby PO, Krogsgaard-Larsen P, Liljefors T (December 1997). "Structural features of muscimol, a potent GABAA receptor agonist, crystal structure and quantum chemicalab initio calculations". Structural Chemistry. 8 (6): 443–451. doi:10.1007/BF02311703. S2CID 93397543.
"Muscimol". pubchem.ncbi.nlm.nih.gov.
Pevarello P, Varasi M (1992). "An Improved Synthesis of Muscimol". Synthetic Communications. 22 (13): 1939–1948. doi:10.1080/00397919208021324.
"Cellulose Phosphate: Product Information" (PDF). Sigma Aldrich. Retrieved 23 April 2020.
Bowden K, Drysdale AC (March 1965). "A novel constituent of". Tetrahedron Letters. 6 (12): 727–728. doi:10.1016/S0040-4039(01)83973-3. PMID 14291871.
Stebelska K. Fungal hallucinogens psilocin, ibotenic acid, and muscimol: analytical methods and biologic activities. Therapeutic Drug Monitoring. 2013;35(4):420-442. doi:10.1097/FTD.0b013e31828741a5
Krogsgaard-Larsen P, Falch E, Hjeds H. 2 Heterocyclic Analogues of GAB A: Chemistry, Molecular Pharmacology and Therapeutic Aspects. In: Ellis GP, West GB, eds. Progress in Medicinal Chemistry. Vol 22. ; 1985:67-120. doi:10.1016/S0079-6468(08)70229-7
Onda M, Fukushima H, Akagawa M. A flycidal constituent of Amanita pantherina (DC.) FR. Chemical and Pharmaceutical Bulletin (Tokyo). 1964;12:751. doi:10.1248/cpb.12.751
Gagneux AR, Häfliger F, Eugster CH, Good R. Synthesis of pantherine (agarin). Tetrahedron Letters. 1965;6(25):2077-2079. doi:10.1016/S0040-4039(00)90157-6
Ebert B, Thompson SA, Saounatsou K, Mckernan R, Krogsgaard-Larsen P, Wafford KA. Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gammaaminobutyric acid Type A receptors. Molecular Pharmacology. 1997;52(6):1150-1156. doi:10.1124/mol.52.6.1150
Moroni F, Forchetti MC, Krogsgaard‐Larsen P, Guidotti A. Relative disposition of the GABA agonists THIP and muscimol in the brain of the rat. Journal of Pharmacy and Pharmacology. 1982;34(10):676-678. doi:10.1111/j.2042-7158.1982.tb04702.x
Krogsgaard-Larsen P, Frolund B, Frydenvang K. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. 2000;6(12):1193-1209. doi:10.2174/1381612003399608
Baraldi M, Grandison L, Guidotti A. Distribution and metabolism of muscimol in the brain and other tissues of the rat. Neuropharmacology. 1979;18(1):57-62. doi:10.1016/0028-3908(79)90009-1
Maggi A, Enna SJ. Characteristics of muscimol accumulation in mouse brain after systemic administration. Neuropharmacology. 1979;18(4):361-366. doi:10.1016/0028-3908(79)90143-6
Rumack BH, Spoerke DG. Handbook of Mushroom Poisoning: Diagnosis and Treatment. CRC Press; 1994.
Tamminga CA, Crayton JW, Chase TN. Muscimol: GABA agonist therapy in schizophrenia. The American Journal of Psychiatry. 1978;135(6):746-747. doi:10.1176/ajp.135.6.746